molecular formula C14H12Cl3N3O3 B12882035 2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide CAS No. 89267-25-4

2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide

Cat. No.: B12882035
CAS No.: 89267-25-4
M. Wt: 376.6 g/mol
InChI Key: LQTYFTBPJCKJFV-UHFFFAOYSA-N
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Description

2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of chloroethyl groups, a nitro group, and a quinoline ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The chloroethyl groups are introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-bis(2-chloroethyl)acetamide
  • 2-Chloro-N,N-bis(2-chloroethyl)ethanamine
  • 2-Chloro-N,N-bis(2-chloroethyl)benzamide

Uniqueness

2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide is unique due to the presence of the nitroquinoline moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

89267-25-4

Molecular Formula

C14H12Cl3N3O3

Molecular Weight

376.6 g/mol

IUPAC Name

2-chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide

InChI

InChI=1S/C14H12Cl3N3O3/c15-3-5-19(6-4-16)14(21)11-8-13(17)18-12-2-1-9(20(22)23)7-10(11)12/h1-2,7-8H,3-6H2

InChI Key

LQTYFTBPJCKJFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Cl)C(=O)N(CCCl)CCCl

Origin of Product

United States

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